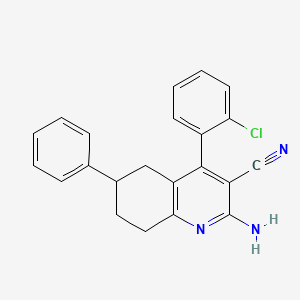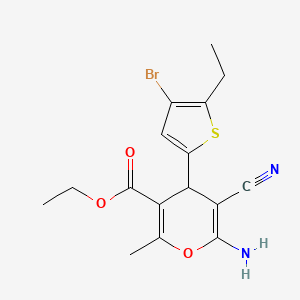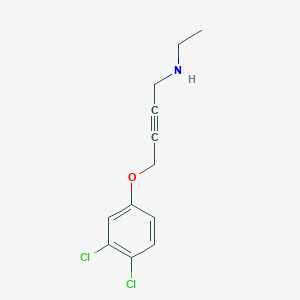
2-Amino-4-(2-chlorophenyl)-6-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-(2-chlorophenyl)-6-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, a phenyl group, and a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-chlorophenyl)-6-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves a multi-step process. One common method involves the sequential reaction of 2-chlorobenzaldehyde, cyanothioacetamide, and malononitrile dimer in the presence of an excess of N-methylmorpholine. This reaction proceeds at room temperature (25°C) in ethanol, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity on an industrial scale.
化学反应分析
Types of Reactions
2-Amino-4-(2-chlorophenyl)-6-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the carbonitrile group or other functional groups within the molecule.
Substitution: The amino and chlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of substituted quinoline compounds.
科学研究应用
2-Amino-4-(2-chlorophenyl)-6-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific biological pathways.
Industry: Its unique properties make it valuable in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-Amino-4-(2-chlorophenyl)-6-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and chlorophenyl groups play a crucial role in binding to these targets, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level .
相似化合物的比较
Similar Compounds
2-Amino-4-chlorophenol: This compound shares the amino and chlorophenyl groups but lacks the quinoline structure.
2-Amino-5-nitrophenol: Similar in having an amino group, but with a nitro group instead of a chlorophenyl group.
2-Amino-4-methylphenol: Contains an amino group and a methyl group, differing from the chlorophenyl group in the target compound.
Uniqueness
2-Amino-4-(2-chlorophenyl)-6-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to its combination of functional groups and the quinoline backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
2-amino-4-(2-chlorophenyl)-6-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3/c23-19-9-5-4-8-16(19)21-17-12-15(14-6-2-1-3-7-14)10-11-20(17)26-22(25)18(21)13-24/h1-9,15H,10-12H2,(H2,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQIFPAOMNAHMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C3=CC=CC=C3)C(=C(C(=N2)N)C#N)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(4-NITROPHENYL)BUTANAMIDE](/img/structure/B5254046.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-6-methyl-4-quinolinecarboxamide](/img/structure/B5254053.png)
![6-(methylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5254068.png)
![1-amino-5-(1-piperidinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B5254074.png)
![1-METHANESULFONYL-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5254093.png)
![ethyl N-[(4-{3-[benzyl(methyl)amino]-3-oxopropyl}-1-piperidinyl)carbonyl]glycinate](/img/structure/B5254100.png)
![methyl 2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B5254113.png)
![3-chloro-4-[2-(phenylthio)ethoxy]benzaldehyde](/img/structure/B5254119.png)
![2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(4-bromo-3-methylphenyl)acetamide](/img/structure/B5254123.png)
![1-[2-tert-butyl-2-hydroxy-6-(4-methoxyphenyl)-4-phenyl-3-cyclohexen-1-yl]-2,2-dimethyl-1-propanone](/img/structure/B5254146.png)


![11-(3,4-dimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one hydrochloride](/img/structure/B5254155.png)
![5-Acetyl-2-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-6-methyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5254162.png)
